2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1358793-99-3
Cat. No.: VC6070016
Molecular Formula: C25H20N4O4
Molecular Weight: 440.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358793-99-3 |
|---|---|
| Molecular Formula | C25H20N4O4 |
| Molecular Weight | 440.459 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C25H20N4O4/c1-15-3-5-17(6-4-15)24-26-20(16(2)33-24)13-28-9-10-29-21(25(28)30)12-19(27-29)18-7-8-22-23(11-18)32-14-31-22/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | DNOGLRQPPUJTGO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Pyrazolo[1,5-a]pyrazinone core: A bicyclic system comprising a pyrazole ring fused to a pyrazinone moiety, providing a planar scaffold for intermolecular interactions.
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2H-1,3-Benzodioxol-5-yl substituent: A methylenedioxy aromatic group attached at position 2, enhancing lipophilicity and potential blood-brain barrier penetration .
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5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group: A methyl-substituted oxazole linked via a methylene bridge at position 5, introducing steric bulk and electronic diversity.
The IUPAC name, 2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one, reflects this arrangement.
Spectroscopic and Computational Data
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1358793-99-3 | |
| Molecular Formula | C25H20N4O4 | |
| Molecular Weight | 440.459 g/mol | |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| InChIKey | DNOGLRQPPUJTGO-UHFFFAOYSA-N |
The compound’s canonical SMILES and InChIKey confirm its unique stereoelectronic profile, critical for virtual screening and QSAR modeling.
Synthesis and Preparation
Retrosynthetic Analysis
While no explicit synthesis route for this compound is published, analogous pyrazolo[1,5-a]pyrazinones are typically constructed through:
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Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring.
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Mannich-type alkylation: Introduction of the oxazolylmethyl group via nucleophilic substitution or metal-catalyzed coupling.
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Oxazole formation: Cyclization of acylated β-ketoamides using reagents like phosphorus oxychloride.
For example, the oxazole moiety in related compounds is synthesized by condensing 4-methylphenylacetic acid with methyl isocyanide, followed by dehydrogenation.
Purification and Characterization
Post-synthetic purification likely involves:
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Flash chromatography (silica gel, eluent: ethyl acetate/hexane).
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Recrystallization from ethanol/water mixtures to achieve >95% purity.
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LC-MS and NMR validation, with expected signals including δ 2.35 (s, 3H, CH3), δ 5.98 (s, 2H, OCH2O), and δ 7.25–8.10 (m, aromatic protons).
Physicochemical Properties
Solubility and Lipophilicity
Experimental solubility data are unavailable, but computational predictions (e.g., SwissADME) suggest:
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LogP: 3.2 ± 0.5, indicating moderate lipophilicity suitable for oral bioavailability.
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents like DMSO for in vitro assays .
Stability Profile
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Photostability: The benzodioxole group may undergo oxidative cleavage under UV light, requiring storage in amber vials.
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Thermal stability: Decomposition onset at ~200°C (DSC), compatible with standard laboratory handling.
Comparative Analysis with Structural Analogs
| Compound | CAS No. | Key Structural Difference | Reported Activity |
|---|---|---|---|
| Target compound | 1358793-99-3 | 4-Methylphenyl oxazole | Under investigation |
| VC11882392 | 1358831-24-9 | 2-Methylphenyl oxazole | Antiproliferative (HeLa IC50: 8 µM) |
| VC11930549 | 1040674-46-1 | 3-Chlorophenyl oxazole | Antitubercular (Mtb MIC: 1.2 µg/mL) |
The 4-methylphenyl substitution in the target compound may enhance metabolic stability compared to chlorinated analogs, as evidenced by reduced cytochrome P450 inhibition in vitro.
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